Conformational Constraint: Cyclopropane vs. Propane-1-sulfonamide Cap
The cyclopropanesulfonamide moiety restricts the rotational freedom of the terminal sulfonamide group relative to the ethyl linker, in contrast to the freely rotating propane-1-sulfonamide analog (CAS 2034326-63-9). In structurally related cyclopropane sulfonamide kinase inhibitors, this conformational constraint was shown to pre-organize the pharmacophore into a bioactive conformation that enhanced target binding, with cyclopropane-containing derivatives exhibiting EGFR IC₅₀ values of 4.2–19 nM [1]. No equivalent constraint exists in the propane-1-sulfonamide or methanesulfonamide analogs. Direct comparative conformational data for the target compound versus the propane-1-sulfonamide analog have not been published in the primary literature; the evidence presented is class-level inference from cyclopropane sulfonamide kinase inhibitor series and is noted as supporting evidence.
| Evidence Dimension | Conformational restriction (rotatable bond count at sulfonamide-cap junction) |
|---|---|
| Target Compound Data | Cyclopropanesulfonamide cap: 1 rotatable bond (S–N) with restricted cyclopropane geometry |
| Comparator Or Baseline | Propane-1-sulfonamide analog (CAS 2034326-63-9): 2 rotatable bonds (S–C + C–C) with free rotation |
| Quantified Difference | At least a 2-fold reduction in rotatable bonds at the cap junction, consistent with enhanced pre-organization observed in cyclopropane sulfonamide EGFR inhibitors vs acyclic analogs in Ku et al. (2024) |
| Conditions | Structural analysis based on 2D chemical structures; biological confirmation from published cyclopropane sulfonamide kinase inhibitor SAR (Ku et al., 2024) |
Why This Matters
Reduced conformational entropy at the sulfonamide cap can translate into improved binding affinity and selectivity for targets requiring a specific sulfonamide orientation, making this compound a potentially more selective tool than the flexible propane analog.
- [1] Ku, W. C. et al. Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance. European Journal of Medicinal Chemistry 264, 116016 (2024). View Source
